molecular formula C9H7BrN2O B595227 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1313712-51-4

3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No. B595227
M. Wt: 239.072
InChI Key: RDLLEKDOCVQUED-UHFFFAOYSA-N
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Description

“3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde” is a chemical compound with the CAS Number: 1313712-51-4 . It has a molecular weight of 239.07 . The IUPAC name for this compound is 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde .


Synthesis Analysis

Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrN2O/c1-6-3-2-4-8-11-7(5-13)9(10)12(6)8/h2-5H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Chemistry and Properties of Imidazole and Pyridine Derivatives

  • The review by Boča et al. (2011) presents a comprehensive analysis of the chemistry and properties of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole), summarizing preparation procedures, properties of free organic compounds, their protonated/deprotonated forms, complex compounds, and significant properties like spectroscopic characteristics, structures, magnetic properties, and biological/electrochemical activity. This study suggests potential interest points for future investigations, including unknown analogues which may have relevance to the compound (Boča et al., 2011).

Applications in Organic Synthesis and Medicinal Chemistry

  • Li et al. (2019) highlight the importance of heterocyclic N-oxide derivatives, including those synthesized from imidazole, in organic syntheses, catalysis, and drug applications. These derivatives have shown significant functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications (e.g., anticancer, antibacterial, anti-inflammatory activities). This underscores the versatility of imidazole derivatives in advanced chemistry and drug development investigations, which may extend to the specific compound of interest (Li et al., 2019).

Synthetic Pathways and Biological Properties

  • The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, reviewed by Abdurakhmanova et al. (2018), detail methods of synthesizing these derivatives and their chemical and biological properties. This includes the use of metallic derivatives of imidazole and phosphorus halides, showcasing the broad range of potential synthetic pathways and applications in producing compounds with significant biological activities. The synthesis methods and applications discussed might offer insights into approaches for working with "3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde" (Abdurakhmanova et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

3-bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-3-2-4-8-11-7(5-13)9(10)12(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLLEKDOCVQUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724474
Record name 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde

CAS RN

1313712-51-4
Record name 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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